Ethyl perfluoroheptanoate
Description
Ethyl perfluoroheptanoate (CAS: 41430-70-0) is a fluorinated ester with the molecular formula C₉H₅F₁₃O₂ and a molecular weight of 392.1140 g/mol . Its IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid ethyl ester, and its structure features a fully fluorinated heptane chain linked to an ethyl ester group. The compound is characterized by high thermal and chemical stability due to the strong C–F bonds in the perfluorinated chain. It is used in specialized applications such as surfactants, lubricants, and polymer processing .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCSNXJAROIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194350 | |
| Record name | Ethyl perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41430-70-0 | |
| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41430-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl perfluoroheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041430700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl perfluoroheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL PERFLUOROHEPTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMH3W668W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl perfluoroheptanoate primarily undergoes hydrolysis and substitution reactions. Due to the presence of the ester functional group, it can be hydrolyzed in the presence of strong acids or bases to yield perfluoroheptanoic acid and ethanol .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Substitution: Nucleophilic reagents can replace the ethoxy group in the ester, leading to the formation of various substituted products.
Major Products:
Hydrolysis: Perfluoroheptanoic acid and ethanol.
Substitution: Depending on the nucleophile used, various substituted perfluoroheptanoates can be formed.
Scientific Research Applications
Ethyl perfluoroheptanoate finds applications in several scientific research fields due to its unique properties:
Mechanism of Action
The mechanism of action of ethyl perfluoroheptanoate is primarily related to its chemical stability and resistance to degradation. In biological systems, it interacts with cellular membranes and proteins, potentially altering their functions. The compound’s fluorinated nature allows it to resist enzymatic breakdown, making it a candidate for long-term applications in drug delivery and other biomedical fields .
Comparison with Similar Compounds
Ethyl Perfluoroalkyl Esters
Ethyl perfluoroheptanoate belongs to a family of ethyl perfluoroalkyl esters, which differ in the length of the perfluorinated carbon chain. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Perfluorinated Chain Length |
|---|---|---|---|---|
| Ethyl perfluoropentanoate | 424-36-2 | C₇H₅F₉O₂ | 316.10 | C5 |
| Ethyl perfluorohexanoate | Not Provided | C₈H₅F₁₁O₂ | 348.11 | C6 |
| This compound | 41430-70-0 | C₉H₅F₁₃O₂ | 392.11 | C7 |
| Ethyl perfluorooctanoate | 3108-24-5 | C₁₀H₅F₁₅O₂ | 444.12 | C8 |
| Ethyl perfluorononanoate | 30377-52-7 | C₁₁H₅F₁₇O₂ | 492.13 | C9 |
Key Observations :
- Chain Length vs.
- Regulatory Trends: Shorter-chain analogs (C6) like ethyl perfluorohexanoate are increasingly favored due to stricter regulations on persistent C8 compounds (e.g., PFOA) .
Mthis compound
Mthis compound (CAS: 14312-89-1) shares the same perfluorinated heptane chain but substitutes the ethyl group with a methyl group.
| Property | This compound | Mthis compound |
|---|---|---|
| Molecular Formula | C₉H₅F₁₃O₂ | C₈H₃F₁₃O₂ |
| Molecular Weight | 392.11 g/mol | 378.09 g/mol |
| Boiling Point (Predicted) | Higher (larger alkyl group) | Lower (smaller alkyl group) |
| Applications | Polymer processing, surfactants | Similar, but lower thermal stability |
The ethyl ester’s larger alkyl group may improve solubility in organic solvents compared to the methyl analog .
Perfluoroheptanoic Acid (PFHpA)
This compound hydrolyzes to perfluoroheptanoic acid (PFHpA, CAS: 375-85-9), a persistent environmental pollutant.
PFHpA is a terminal degradation product of longer-chain perfluorinated compounds (e.g., PFOA → PFHpA via microbial/chemical defluorination) .
Research Findings and Data Gaps
Environmental Persistence
Regulatory Status
Commercial Availability
- This compound is available from suppliers like Shanghai PI Chemicals Ltd. and CymitQuimica at prices ranging from €34.00/g (1g) to €119.00/25g .
Biological Activity
Ethyl perfluoroheptanoate (EPH), a perfluorinated compound, has garnered attention due to its unique biological activity and potential implications for human health and environmental safety. This article explores the biological effects, mechanisms of action, and relevant research findings associated with EPH.
Overview of this compound
This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by carbon-fluorine bonds that confer stability and resistance to degradation. Its chemical structure allows it to interact with various biological systems, leading to significant biochemical effects.
Target Systems : EPH primarily targets the reproductive system, exhibiting reprotoxic effects. It influences multiple biochemical pathways, including:
- Thyroid System : Alters thyroid hormone levels, potentially affecting metabolic processes.
- Calcium Homeostasis : Disrupts calcium signaling, which is crucial for various cellular functions.
- Protein Kinase C Pathways : Involvement in cell signaling and growth regulation.
- Synaptic Plasticity : Impacts neuronal communication and plasticity.
Pharmacokinetics
The pharmacokinetic profile of EPH indicates its persistence in biological systems. Key characteristics include:
- Absorption : Rapidly absorbed through gastrointestinal tracts.
- Distribution : Widely distributed in tissues due to its lipophilic nature.
- Metabolism : Limited metabolic transformation due to the stability of carbon-fluorine bonds.
- Excretion : Primarily excreted unchanged in urine.
EPH interacts with various enzymes and proteins, significantly influencing lipid metabolism. Notably:
- Lipases Interaction : EPH inhibits lipase activity, leading to alterations in lipid profiles and potential hepatic steatosis.
- Cell Signaling Disruption : By binding to key signaling proteins, EPH can modulate gene expression and downstream signaling pathways.
Cellular Effects
Research indicates that EPH affects several cellular processes:
- Gene Expression : Alters the expression of genes involved in metabolic regulation and stress response.
- Metabolic Pathways : Inhibits enzymes critical for metabolic pathways, impacting overall cellular metabolism.
Case Study 1: Reproductive Toxicity
A study involving female Sprague-Dawley rats demonstrated that exposure to EPH led to increased liver weight and oxidative stress markers. The study highlighted the compound's potential to disrupt normal reproductive function through biochemical alterations in liver metabolism .
Case Study 2: Immunotoxicity
Research evaluating a range of PFAS, including EPH, found that these compounds could impair immune responses. Specifically, reduced antibody responses were noted following exposure to EPH, suggesting potential immunotoxic effects similar to those observed with other PFAS like PFOS and PFOA .
Data Table: Biological Effects of this compound
Q & A
Q. What are the standard analytical techniques for detecting ethyl perfluoroheptanoate in environmental or biological samples?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for perfluorinated compounds. Sample preparation involves solid-phase extraction (SPE) with activated carbon or ion-pairing agents to isolate the compound from complex matrices like water, soil, or serum. Method validation should include recovery tests (80–120%) and limits of detection (LODs) below 1 ng/L for environmental samples .
Q. How can researchers optimize extraction efficiency for this compound in heterogeneous matrices?
Matrix-specific optimization is critical. For aqueous samples, adjust pH to 4–5 to enhance SPE recovery. For biological tissues, enzymatic digestion (e.g., using lipase) followed by solvent extraction (e.g., methyl tert-butyl ether) improves yield. Internal standards like isotopically labeled perfluoroheptanoate should be spiked pre-extraction to correct for matrix effects .
Q. What quality control measures are essential for reliable quantification of this compound?
Include blanks (field and laboratory) to monitor contamination, replicate analyses to assess precision, and spike-and-recovery experiments to validate accuracy. Cross-calibrate instruments with certified reference materials (e.g., NIST SRM 1957 for serum) to ensure consistency across studies .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing this compound’s chronic toxicity in vivo?
Use dose-response studies with staggered dosing to avoid acute toxicity bias. Select endpoints aligned with mechanistic hypotheses (e.g., liver enzyme activity, lipid metabolism markers). Include control groups exposed to vehicle-only and positive controls (e.g., perfluorooctanoic acid) for comparative toxicity assessment. Longitudinal sampling minimizes inter-individual variability .
Q. How can researchers resolve contradictions in reported environmental persistence data for this compound?
Conduct meta-analyses stratified by environmental conditions (pH, temperature) and matrices (water vs. soil). Apply the PECO framework (Population, Exposure, Comparator, Outcome) to evaluate study comparability. Use sensitivity analyses to identify confounding variables (e.g., co-occurring PFAS) and adjust models using multivariate regression .
What frameworks are recommended for formulating mechanistic research questions on this compound?
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is effective for in vivo studies. For example:
- Population: Adult zebrafish
- Intervention: this compound exposure (10 µg/L)
- Comparison: Unexposed controls
- Outcome: Hepatic peroxisome proliferation
- Time: 90-day exposure The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with funding priorities and ethical guidelines .
Q. How should co-occurring contaminants be addressed in this compound toxicity studies?
Use factorial experimental designs to isolate compound-specific effects. For example, expose model organisms to this compound alone and in combination with common co-contaminants (e.g., PFOA). Apply mixed-effects models to quantify interaction terms and adjust for synergistic/antagonistic effects .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound exposure data?
Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL methods for its precision in low-dose extrapolation. Use model averaging (e.g., Hill, log-logistic) to account for uncertainty. Report 95% confidence intervals and apply Akaike’s Information Criterion (AIC) for model selection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
